
4-Allylisoindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allylisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of an allyl group attached to the isoindoline ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-allylisoindoline involves a Kumada coupling reaction. This reaction utilizes allylmagnesium chloride as a reagent and a suitable catalyst to facilitate the coupling process. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature. The reaction is carried out in an organic solvent, such as tetrahydrofuran, to ensure proper solubility of the reactants .
Industrial Production Methods: In an industrial setting, the production of 4-allylisoindoline hydrochloride can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or recrystallization techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Allylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The isoindoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted isoindoline compounds .
Wissenschaftliche Forschungsanwendungen
4-Allylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals
Wirkmechanismus
The mechanism of action of 4-allylisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-Alkylisoindoline derivatives: These compounds have similar structures but differ in the alkyl group attached to the isoindoline ring.
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness: 4-Allylisoindoline hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
4-prop-2-enyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-3,5-6,12H,1,4,7-8H2;1H |
InChI-Schlüssel |
VVTOSSKNGJWKSH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC2=C1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




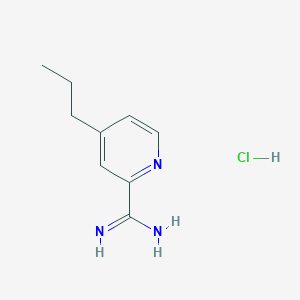
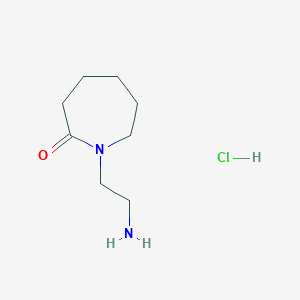
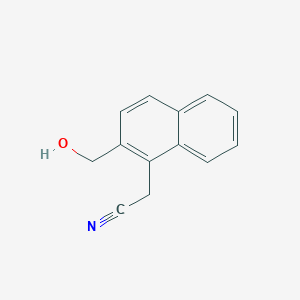
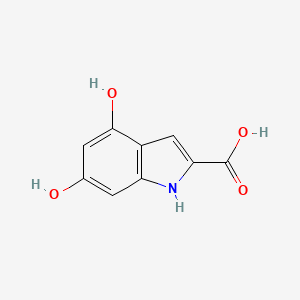
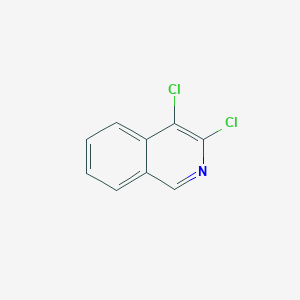

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)


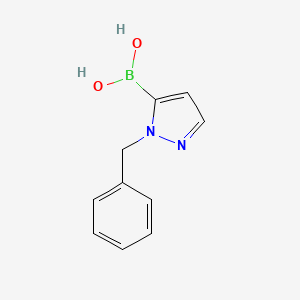
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
